

A-317491 sodium salt hydrate solubility in DMSO and water

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

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Technical Support Center: A-317491 Sodium Salt Hydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **A-317491 sodium salt hydrate** in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.

Solubility Data

A-317491 sodium salt hydrate is a non-nucleotide antagonist of P2X3 and P2X2/3 receptors, inhibiting receptor-mediated calcium flux.^[1] Its solubility can vary depending on the solvent and preparation method. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and water.

Solvent	Reported Solubility	Notes
DMSO	≥20 mg/mL	-
100 mM (60.95 mg/mL)	Based on a molecular weight of 609.54 g/mol . Batches may vary.[2]	
Water	≥20 mg/mL	-
15 mg/mL	Resulting in a clear solution.	
50 mg/mL	Requires sonication to achieve a clear solution.	

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and use of **A-317491 sodium salt hydrate**.

Q1: My **A-317491 sodium salt hydrate** is not fully dissolving. What should I do?

A1: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to prepare fresh solutions and use them promptly. For aqueous solutions, ensure the pH is at a physiological level, as solubility can be pH-dependent.

Q2: What is the recommended method for preparing a stock solution?

A2: For a stock solution in DMSO, you can prepare it at a concentration of up to 100 mM.[2] For aqueous stock solutions, after dissolving the compound, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[3]

Q3: How should I store the stock solution of **A-317491 sodium salt hydrate**?

A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. Ensure the solution is stored in a sealed container, away from moisture.[3]

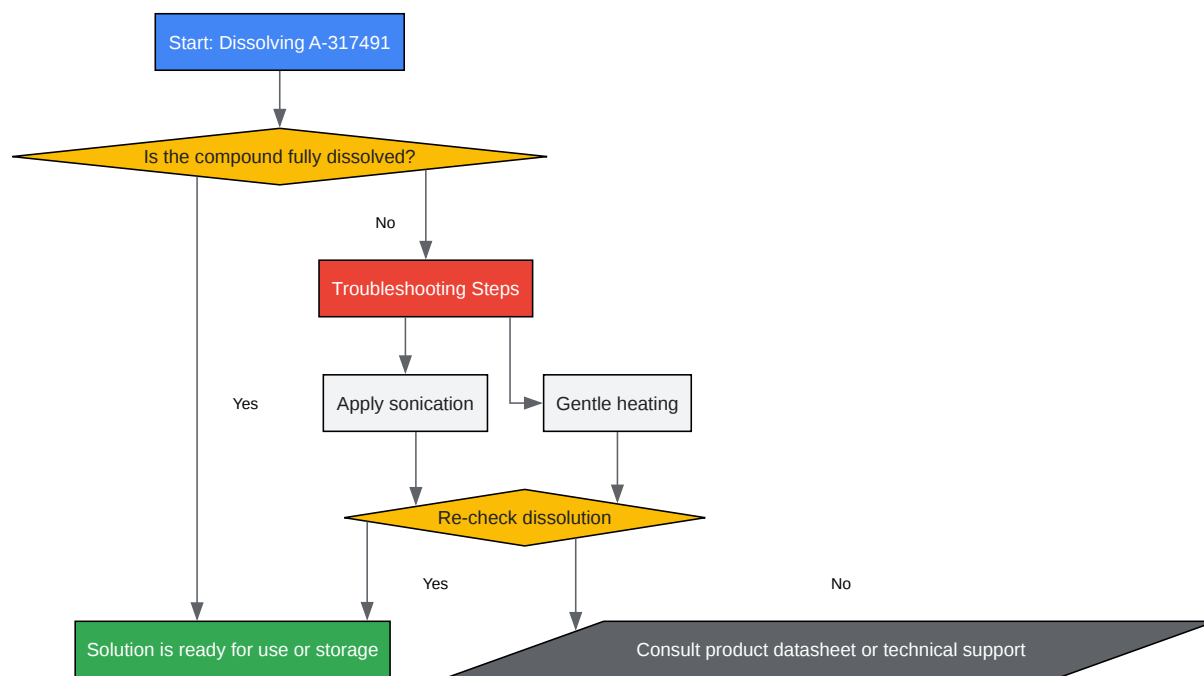
Q4: Can I use **A-317491 sodium salt hydrate** for in vivo studies?

A4: Yes, A-317491 has been used in various in vivo models of inflammatory and neuropathic pain.^[2] It can be administered through different routes, including subcutaneous, intrathecal, and intraplantar injections.

Q5: What is the mechanism of action of A-317491?

A5: A-317491 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ion channels activated by adenosine triphosphate (ATP) and are highly localized on sensory afferent nerves. By blocking these receptors, A-317491 inhibits the influx of calcium ions (Ca^{2+}), thereby reducing pain signals.

Below is a workflow to guide you through troubleshooting common dissolution issues.



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Troubleshooting workflow for A-317491 dissolution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh the required amount of **A-317491 sodium salt hydrate** powder. For 1 mL of a 10 mM solution, you will need approximately 6.1 mg (assuming a molecular weight of 609.54 g/mol ; always refer to the batch-specific molecular weight on the certificate of analysis).[2]
- Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

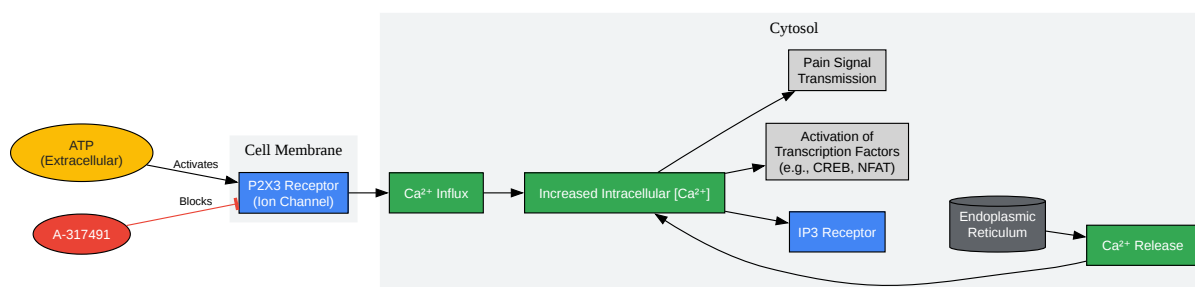
- **Mixing:** Vortex the solution until the compound is completely dissolved. If necessary, use a brief period of sonication to aid dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of an Aqueous Working Solution

- **Dilution:** Based on your experimental needs, calculate the volume of the DMSO stock solution required to achieve the desired final concentration in your aqueous buffer (e.g., PBS).
- **Mixing:** Slowly add the DMSO stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept as low as possible to avoid solvent effects in your experiment.
- **Sterilization:** If the working solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm syringe filter.[3]
- **Use:** It is recommended to use the freshly prepared aqueous working solution promptly.

Signaling Pathway

A-317491 acts by blocking P2X3 and P2X2/3 receptors, which are ATP-gated ion channels. The activation of these receptors by ATP, often released during cellular stress or injury, leads to an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ is a key step in the transmission of pain signals. The diagram below illustrates the signaling pathway initiated by ATP and the inhibitory action of A-317491.



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P2X3 receptor signaling and inhibition by A-317491.

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